2-(3-chlorophenyl)-N-{8-cyano-1,4-dioxaspiro[4.5]decan-8-yl}acetamide
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Overview
Description
2-(3-chlorophenyl)-N-{8-cyano-1,4-dioxaspiro[4.5]decan-8-yl}acetamide is a complex organic compound that features a spirocyclic structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of a cyano group and a spirocyclic moiety makes it a versatile building block for the synthesis of biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-chlorophenyl)-N-{8-cyano-1,4-dioxaspiro[4.5]decan-8-yl}acetamide typically involves the following steps:
Formation of the Spirocyclic Core: The spirocyclic core can be synthesized from commercially available reagents such as tetrahydropyran-4-carbonitrile and 1-bromo-2-fluoroethane.
Introduction of the Cyano Group: The cyano group can be introduced through cyanoacetylation of amines.
Final Assembly: The final step involves coupling the spirocyclic core with the 3-chlorophenyl group and the cyanoacetamide moiety under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process.
Chemical Reactions Analysis
Types of Reactions
2-(3-chlorophenyl)-N-{8-cyano-1,4-dioxaspiro[4.5]decan-8-yl}acetamide can undergo various types of chemical reactions, including:
Substitution Reactions: The presence of the chlorophenyl group makes it susceptible to nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The cyano group can undergo reduction to form amines, while the spirocyclic core can be oxidized under certain conditions.
Condensation Reactions: The cyanoacetamide moiety can participate in condensation reactions to form heterocyclic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Major Products Formed
Amines: Reduction of the cyano group yields primary amines.
Heterocycles: Condensation reactions can form various heterocyclic structures, depending on the reactants used.
Scientific Research Applications
2-(3-chlorophenyl)-N-{8-cyano-1,4-dioxaspiro[4.5]decan-8-yl}acetamide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential drug candidates, particularly those targeting neurological disorders and cancer.
Materials Science: The spirocyclic structure imparts unique physical properties, making it useful in the development of advanced materials such as polymers and liquid crystals.
Biological Studies: Its derivatives can be used to study enzyme inhibition and receptor binding, providing insights into biological pathways and mechanisms.
Mechanism of Action
The mechanism of action of 2-(3-chlorophenyl)-N-{8-cyano-1,4-dioxaspiro[4.5]decan-8-yl}acetamide involves its interaction with specific molecular targets. The cyano group can act as a hydrogen bond acceptor, facilitating binding to enzymes and receptors. The spirocyclic core provides structural rigidity, enhancing the compound’s binding affinity and selectivity .
Comparison with Similar Compounds
Similar Compounds
2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)acetamide: Similar in structure but with a different aromatic ring system.
8-amino-3-[2-(4-fluorophenoxy)ethyl]-1,3-diazaspiro[4.5]decane-2,4-dione: Shares the spirocyclic core but has different functional groups.
Uniqueness
2-(3-chlorophenyl)-N-{8-cyano-1,4-dioxaspiro[4.5]decan-8-yl}acetamide is unique due to its combination of a chlorophenyl group, a cyano group, and a spirocyclic core. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-(3-chlorophenyl)-N-(8-cyano-1,4-dioxaspiro[4.5]decan-8-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN2O3/c18-14-3-1-2-13(10-14)11-15(21)20-16(12-19)4-6-17(7-5-16)22-8-9-23-17/h1-3,10H,4-9,11H2,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFHPWBVGHNHEJI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1(C#N)NC(=O)CC3=CC(=CC=C3)Cl)OCCO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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